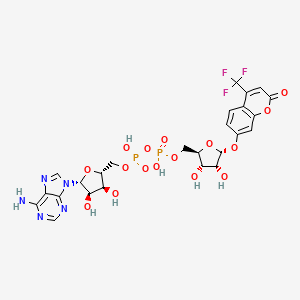
PROTAC BRD9 Degrader-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BRD9 Degrader-3 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the bromodomain-containing protein BRD9. This compound is part of a novel class of small molecules that induce the degradation of specific proteins by harnessing the cell’s ubiquitin-proteasome system. BRD9 is a component of the noncanonical SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression and maintaining chromatin structure. The degradation of BRD9 has shown potential in treating various cancers, including synovial sarcoma and malignant rhabdoid tumors .
準備方法
The synthesis of PROTAC BRD9 Degrader-3 involves the conjugation of a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Synthesis of the BRD9 ligand: This involves the preparation of a small molecule that selectively binds to the bromodomain of BRD9.
Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that binds to an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL).
Linker attachment: The two ligands are connected via a linker, which is designed to provide optimal spatial orientation for the formation of a ternary complex between BRD9, the PROTAC molecule, and the E3 ligase
Industrial production methods for this compound are still under development, as the field of PROTACs is relatively new. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
PROTAC BRD9 Degrader-3 primarily undergoes reactions related to its mechanism of action, which involves the formation of a ternary complex and subsequent ubiquitination of BRD9. The key reactions include:
Ternary complex formation: The PROTAC molecule simultaneously binds to BRD9 and the E3 ubiquitin ligase, forming a ternary complex.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to BRD9, marking it for degradation by the proteasome.
Proteasomal degradation: The ubiquitinated BRD9 is recognized and degraded by the proteasome, leading to a reduction in BRD9 levels within the cell
Common reagents and conditions used in these reactions include the PROTAC molecule, BRD9, the E3 ligase, ATP (for ubiquitination), and the proteasome. The major product formed from these reactions is the degraded BRD9 protein .
科学的研究の応用
PROTAC BRD9 Degrader-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer research: The compound has shown potential in treating various cancers, including synovial sarcoma, malignant rhabdoid tumors, and prostate cancer. .
Drug discovery: This compound serves as a valuable tool for validating BRD9 as a therapeutic target and for developing new PROTAC-based therapies.
Biological research: The compound can be used to study the biological functions of BRD9 and its interactions with other proteins and pathways.
作用機序
PROTAC BRD9 Degrader-3 exerts its effects through a mechanism known as targeted protein degradation. The compound consists of three key components: a BRD9-binding ligand, an E3 ligase-binding ligand, and a linker. The mechanism involves the following steps:
Binding: The BRD9-binding ligand binds to the bromodomain of BRD9, while the E3 ligase-binding ligand binds to an E3 ubiquitin ligase.
Ternary complex formation: The linker facilitates the formation of a ternary complex between BRD9, the PROTAC molecule, and the E3 ligase.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to BRD9, marking it for degradation.
類似化合物との比較
PROTAC BRD9 Degrader-3 can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific design and optimization for BRD9 degradation, providing a valuable tool for studying the biological functions of BRD9 and its potential as a therapeutic target .
特性
分子式 |
C41H47ClN6O6 |
|---|---|
分子量 |
755.3 g/mol |
IUPAC名 |
1-[5-[4-[[4-[4-(2-butyl-1-oxo-2,7-naphthyridin-4-yl)-2-methoxyphenoxy]piperidin-1-yl]methyl]piperidine-1-carbonyl]-2-chlorophenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C41H47ClN6O6/c1-3-4-16-47-26-33(31-9-15-43-24-32(31)40(47)51)28-6-8-36(37(23-28)53-2)54-30-12-17-45(18-13-30)25-27-10-19-46(20-11-27)39(50)29-5-7-34(42)35(22-29)48-21-14-38(49)44-41(48)52/h5-9,15,22-24,26-27,30H,3-4,10-14,16-21,25H2,1-2H3,(H,44,49,52) |
InChIキー |
MQXFOTNUITWXQX-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)OC4CCN(CC4)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)Cl)N7CCC(=O)NC7=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


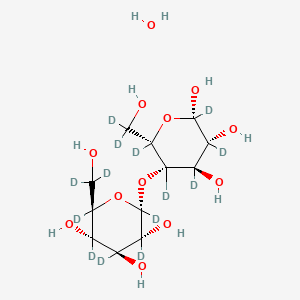


![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
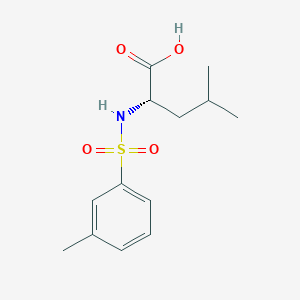
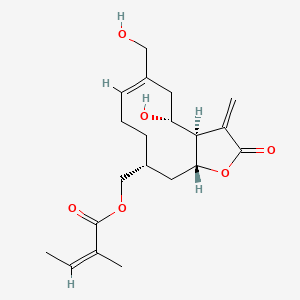
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
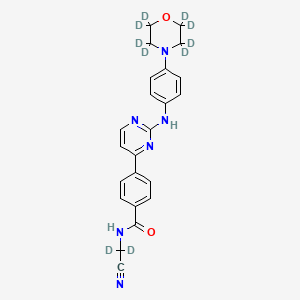
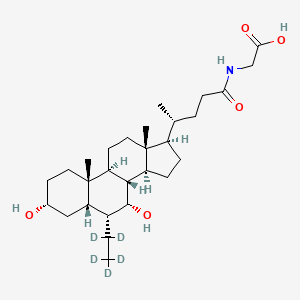

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)


